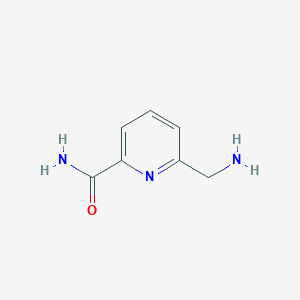
6-(Aminomethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)picolinamide is an organic compound with the molecular formula C7H9N3O It is a derivative of picolinamide, featuring an aminomethyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-(Aminomethyl)picolinamide can be synthesized through several methods. One common approach involves the hydrogenation of 6-cyanomethylpicolinamide. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .
Another method involves the coupling of 6-bromomethylpicolinamide with ammonia or an amine under basic conditions. This reaction can be facilitated by using a palladium catalyst in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)picolinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Various substituted picolinamide derivatives
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)picolinamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it targets the cytochrome bc1 complex, inhibiting its function and leading to the disruption of cellular respiration in fungi . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target protein is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Picolylamine: An organic compound with the formula H2NCH2C5H4N, commonly used as a bidentate ligand and precursor to more complex ligands.
Picolinamide: The parent compound of 6-(Aminomethyl)picolinamide, used in various chemical and biological applications.
Uniqueness
This compound is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other picolinamide derivatives and expands its range of applications in scientific research and industry .
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
6-(aminomethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,4,8H2,(H2,9,11) |
InChI-Schlüssel |
WGZUCRJSVUCYAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



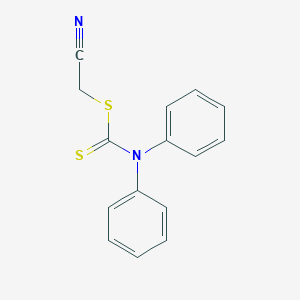

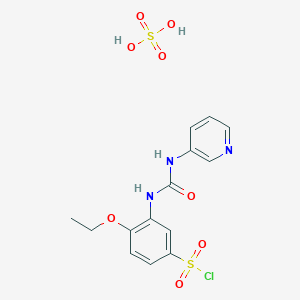
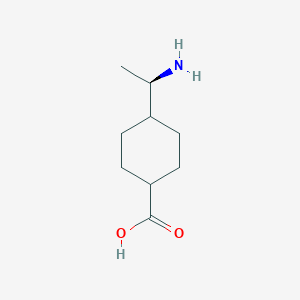
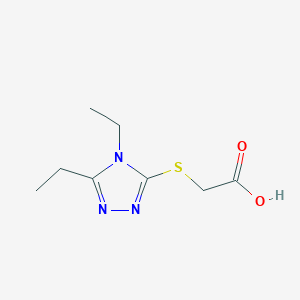

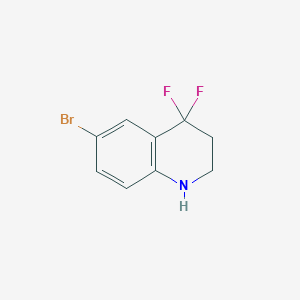
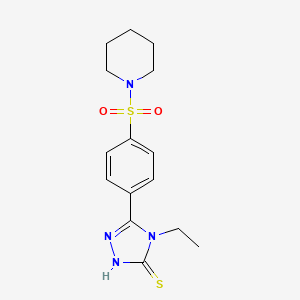
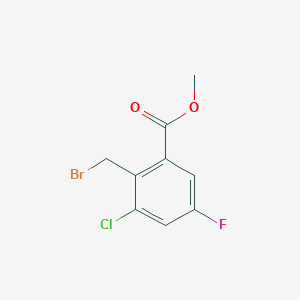
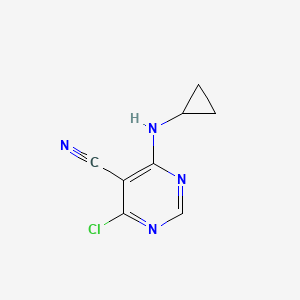

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)
